2-(2,4-二氯苯基)-1,3-噻唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

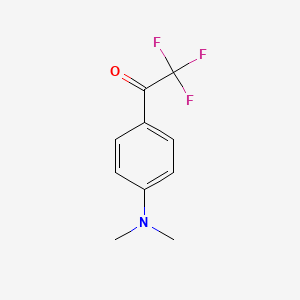

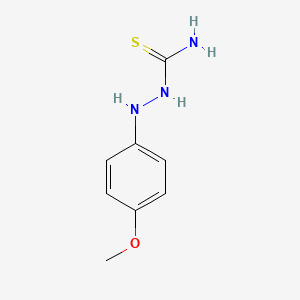

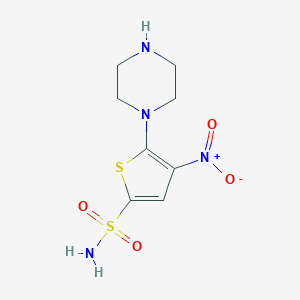

The compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. Thiazolidines and their derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties . The structural diversity of these molecules allows for a wide range of therapeutic applications.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves multicomponent reactions, as demonstrated in the diastereoselective synthesis of trans-2,3-dihydrothiophenes, which includes the use of thiazolidine-2,4-dione in a four-component reaction mechanism . Another example is the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate through a 1,3-dipolar cycloaddition reaction, a method that falls under the umbrella of click chemistry . Additionally, the synthesis of 2-(2,2-bis(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-thiazolidin-4-one from p,p'-dichlorochalcone using thioglycollic acid in the presence of ammonium carbonate has been reported, showcasing the versatility of synthetic approaches for thiazolidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Similarly, X-ray diffraction data for (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate confirmed its crystallization in an orthorhombic system . The crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole also provides insights into the molecular arrangement and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, which are often integral to their synthesis. The reaction mechanism for the synthesis of trans-2,3-dihydrothiophenes includes Knoevenagel condensation, Michael addition, and a ring-opening followed by intramolecular ring-closure . The 1,3-dipolar cycloaddition reaction used to synthesize thiazolidin-4-carboxylate derivatives is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are closely related to their molecular structure. For example, the crystal structure determination of various derivatives provides information on unit cell parameters and space groups, which are essential for understanding the solid-state properties of these compounds . The electronic properties, such as bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods, and these theoretical calculations often show good correlation with experimental data . Additionally, the presence of intramolecular hydrogen bonding and other non-covalent interactions can influence the polarity and reactivity of the molecules .

科学研究应用

抗菌和抗真菌特性

2-(2,4-二氯苯基)-1,3-噻唑烷衍生物已广泛研究其生物活性,尤其是其抗菌和抗真菌特性。研究表明,某些衍生物对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和伤寒沙门氏菌等各种细菌菌株表现出显著的抗菌活性,以及对白色念珠菌的抗真菌活性。这强调了这些化合物在开发新的抗微生物药物(Sayyed et al., 2006),(Mistry & Desai, 2006)的潜力。

抗癌和抗炎特性

某些1,3-噻唑烷衍生物,如3-{[(2,3-二氯苯基)氨基]甲基}-5-(呋喃-2-基甲基亚甲基)-1,3-噻唑烷-2,4-二酮,在体外显示出抗乳腺癌活性和抗炎特性的有希望结果。这些化合物对人类乳腺腺癌细胞系表现出细胞毒性效应和良好的抗炎效果,表明它们在癌症和炎症治疗中的潜力(Uwabagira & Sarojini, 2019)。

抗氧化活性

一些噻唑基噻唑烷-2,4-二酮衍生物已评估其抗氧化特性,特别是其超氧阴离子清除活性和DPPH自由基清除能力。这些研究突出了这些化合物作为抗氧化剂的潜力,有助于管理与氧化应激相关的疾病(Bozdağ‐Dündar等,2009)。

抗HIV活性

带有2,6-二卤苯基的1,3-噻唑烷-4-酮也已合成并评估其作为抗HIV药物的潜力。其中一些化合物已被发现是HIV-1复制的有效抑制剂,展示了这些衍生物在抗逆转录病毒疗法中的潜在应用(Rao et al., 2003)。

合成和结构表征

各种2-(2,4-二氯苯基)-1,3-噻唑烷衍生物的合成及其结构表征对于理解它们的生物活性和潜在应用至关重要。研究详细描述了这些化合物的合成途径、晶体结构以及分子间的相互作用,这对于进一步修改和优化以用于特定治疗应用(Naganagowda & Padmashali, 2010)至关重要。

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWFCVEHTWKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986202 |

Source

|

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

CAS RN |

67189-27-9 |

Source

|

| Record name | Thiazolidine, 2-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)